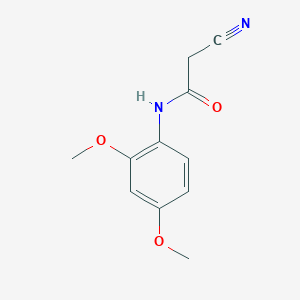
1-(2-ethoxy-4,5-dimethylbenzenesulfonyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethoxy-4,5-dimethylbenzenesulfonyl)-1H-pyrazole is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of an ethoxy group, two methyl groups, and a benzenesulfonyl group attached to a pyrazole ring. This compound is utilized in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(2-ethoxy-4,5-dimethylbenzenesulfonyl)-1H-pyrazole typically involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2-ethoxy-4,5-dimethylbenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the ethoxy or methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfonamide derivatives.
Scientific Research Applications
1-(2-ethoxy-4,5-dimethylbenzenesulfonyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a tool for probing enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-ethoxy-4,5-dimethylbenzenesulfonyl)-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
1-(2-ethoxy-4,5-dimethylbenzenesulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-ethoxy-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine: This compound has a piperidine ring instead of a pyrazole ring, which may result in different chemical and biological properties.
1-(2-ethoxy-4,5-dimethylbenzenesulfonyl)-2-(propan-2-yl)-1H-imidazole: This compound contains an imidazole ring, which may confer different reactivity and applications.
1-(2-ethoxy-4,5-dimethylbenzenesulfonyl)azepane:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-4-18-12-8-10(2)11(3)9-13(12)19(16,17)15-7-5-6-14-15/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPMRDXQOJDQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2541545.png)


![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2541551.png)

![4,5-Dimethyl-6-{4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2541554.png)

![ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE](/img/structure/B2541557.png)
![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2541558.png)

![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541561.png)

![N-[4-(3-chloropropanesulfonyl)phenyl]acetamide](/img/structure/B2541565.png)
![Ethyl 2-isobutyramido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2541567.png)
